molecular formula C17H21Cl2NO5 B585996 4-Chloro Bupropion Fumarate CAS No. 1193779-36-0

4-Chloro Bupropion Fumarate

Cat. No.: B585996
CAS No.: 1193779-36-0
M. Wt: 390.257
InChI Key: CUZCRYZSIOLYOO-WLHGVMLRSA-N
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Description

4-Chloro Bupropion Fumarate ( 1193779-36-0) is a dichlorophenyl analog and a key pharmaceutical impurity and reference standard of the active pharmaceutical ingredient (API) Bupropion . Bupropion is a widely used norepinephrine-dopamine reuptake inhibitor (NDRI) antidepressant and smoking cessation aid . This compound is critically applied in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions to the FDA, as well as in toxicity studies, Quality Control (QC) protocols, and analytical studies during the commercial production of Bupropion to ensure product safety and efficacy . Bupropion's primary mechanism of action involves the weak inhibition of the neuronal reuptake of norepinephrine and dopamine, thereby increasing the extracellular levels of these neurotransmitters in the brain without significant serotonergic activity . As a structurally related compound, 4-Chloro Bupropion Fumarate serves as an essential tool for researchers to study the metabolism, stability, and degradation profile of Bupropion, helping to identify and quantify impurities in drug formulations . The provided comprehensive characterization data, including 1 H-NMR, Mass Spectrometry, and HPLC, ensures high reliability for precise analytical applications . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

(E)-but-2-enedioic acid;2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.C4H4O4/c1-8(16-13(2,3)4)12(17)9-5-6-10(14)11(15)7-9;5-3(6)1-2-4(7)8/h5-8,16H,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZCRYZSIOLYOO-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747319
Record name (2E)-But-2-enedioic acid--2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193779-36-0
Record name (2E)-But-2-enedioic acid--2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Chloro Bupropion (B1668061) Fumarate (B1241708) and Related Chlorinated Bupropion Analogs

The synthesis of 4-Chloro Bupropion Fumarate, also known as 1-(3,4-Dichlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone (2E)-2-butenedioate, and other chlorinated bupropion analogs typically follows a multi-step approach commencing with readily available precursors. synthinkchemicals.com A general strategy involves the formation of a ketone intermediate, followed by amination and subsequent salt formation to yield the final product. evitachem.comrsc.org

Precursor Compounds and Starting Materials in Synthetic Schemes

Substituted Propiophenones: For the synthesis of bupropion and its analogs, a key precursor is a substituted propiophenone (B1677668). In the case of standard bupropion, this is 3'-chloropropiophenone. rsc.orgacs.org For 4-Chloro Bupropion, a dichlorinated propiophenone would be the analogous starting point.

Halogenating Agents: Bromine (Br₂) is a frequently used reagent for the α-bromination of the propiophenone, creating a reactive intermediate. rsc.orggoogle.com Greener alternatives like N-bromosuccinimide (NBS) have also been explored to mitigate the hazards associated with molecular bromine. rsc.org

Aminating Agents: tert-Butylamine is the characteristic amine used to introduce the bulky amino group found in bupropion and its close analogs. evitachem.comgoogle.com

Acids for Salt Formation: Fumaric acid is specifically used to produce the fumarate salt of 4-Chloro Bupropion, which can enhance the compound's stability and solubility. evitachem.com Hydrochloric acid is used to form the more common hydrochloride salt of bupropion. rsc.orggoogle.com

A table of common precursors and their roles is provided below:

Precursor CompoundRole in Synthesis
3'-ChloropropiophenoneStarting ketone for bupropion synthesis. rsc.orgacs.org
4-ChlorobenzaldehydeA potential precursor for the synthesis of 4'-chloro-bupropion analogs. evitachem.com
Bromine (Br₂)α-halogenating agent for the propiophenone. rsc.orggoogle.com
tert-ButylamineAminating agent to introduce the tert-butylamino group. evitachem.comgoogle.com
Fumaric AcidForms the fumarate salt. evitachem.com
Hydrochloric AcidForms the hydrochloride salt. rsc.orggoogle.com

Reaction Conditions and Catalytic Systems for Chlorination and Amination

The key transformations in the synthesis of bupropion analogs are halogenation and amination. The conditions for these reactions are optimized to maximize yield and purity.

The α-bromination of the propiophenone is a critical step. Traditionally, this has been achieved using molecular bromine in a solvent like dichloromethane (B109758) (DCM) at ambient temperature. rsc.org However, due to the hazardous nature of bromine, alternative brominating agents and conditions have been investigated. For instance, N-bromosuccinimide (NBS) in conjunction with a catalyst like ammonium (B1175870) acetate (B1210297) represents a greener approach. researchgate.net

The subsequent amination step involves the reaction of the α-bromoketone with an excess of tert-butylamine. This nucleophilic substitution reaction is often carried out in a solvent such as acetonitrile (B52724). rsc.org The use of an excess of the amine helps to drive the reaction to completion and can also act as a base to neutralize the hydrogen bromide formed during the reaction. In some patented processes, the amination is followed by extraction with an organic solvent like toluene (B28343) or ethyl acetate to separate the product from the amine hydrobromide salt. google.com

The final step is the salt formation . To obtain 4-Chloro Bupropion Fumarate, the free base is treated with fumaric acid. evitachem.com For bupropion hydrochloride, the free base is reacted with hydrochloric acid, often in a solvent like diethyl ether or as a solution in an alcohol, to precipitate the salt. rsc.orggoogle.com

Continuous flow chemistry has also been explored as a safer and more efficient alternative to traditional batch processing for the synthesis of bupropion, allowing for better control over reaction parameters and potentially higher yields. rsc.org

Stereoselective Synthesis Approaches for Analogous Chiral Centers

Bupropion possesses a chiral center at the α-carbon of the propiophenone backbone and is used clinically as a racemic mixture of (S)- and (R)-enantiomers. wikipedia.org While the enantiomers can be separated, they are known to racemize under physiological conditions. wikipedia.orgnih.gov However, the development of stereoselective synthetic methods is an active area of research to explore the distinct pharmacological profiles of individual enantiomers. tandfonline.com

Approaches to stereoselective synthesis of chiral α-amino ketones, the core structure of bupropion analogs, include:

Nucleophilic amination of α-halogenated ketones: This is the most common route, and stereoselectivity can be influenced by the choice of chiral auxiliaries or catalysts. researchgate.net

Electrophilic amination of enolates: This method involves the use of a chiral nitrogen source to introduce the amino group stereoselectively. researchgate.net

Homologation of chiral α-amino acids: This approach utilizes the inherent chirality of amino acids as starting materials. researchgate.net

Furthermore, the metabolism of bupropion itself is stereoselective, with enzymes like CYP2B6 showing preference for the formation of certain stereoisomeric metabolites. tandfonline.com This highlights the importance of understanding and controlling the stereochemistry of bupropion and its analogs for predictable pharmacological outcomes.

Derivatization Strategies for Structural Modification and Functionalization

Derivatization of the bupropion scaffold is a key strategy to modulate its pharmacological properties and to develop new chemical entities with improved characteristics. acs.orgnih.gov These modifications can target the carbonyl group, the secondary amine, or the phenyl ring.

N-Alkylation and N-Acylation: The secondary amine of bupropion is a prime site for modification. N-alkylation, such as N-methylation or N-benzylation, can produce prodrugs that may exhibit altered metabolic stability and pharmacokinetic profiles. mdpi.comnih.gov

Modification of the Carbonyl Group: The ketone functionality can be converted into other groups, such as oximes or oxadiazines, to create novel analogs. mdpi.com

Substitution on the Phenyl Ring: Altering the substitution pattern on the phenyl ring has been a fruitful area of research. For example, the synthesis of various mono- and dichloro-substituted phenyl analogs has been explored to enhance potency at dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.gov The 3-chloro, 4-methyl substituted phenyl analog, for instance, showed increased inhibitory potency at certain nicotinic acetylcholine (B1216132) receptors. nih.gov

Use of Chiral Derivatizing Reagents: For analytical purposes, bupropion can be derivatized with chiral reagents, such as those based on cyanuric chloride with amino acid auxiliaries, to form diastereomers. researchgate.net These diastereomers can then be separated by standard chromatographic techniques like HPLC, allowing for the quantification of individual enantiomers. Another derivatizing agent, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), has been used to create a fluorescent derivative of bupropion for sensitive detection in biological samples. oup.com

These derivatization strategies have led to the discovery of bupropion analogs with enhanced potency and selectivity for various biological targets, highlighting the versatility of the bupropion scaffold in medicinal chemistry. acs.orgnih.gov

Impurity Profiling and Formation Pathways during Bupropion Synthesis Relevant to Chlorinated Byproducts

Impurity profiling is a critical aspect of pharmaceutical manufacturing to ensure the quality, safety, and efficacy of the final drug product. scirp.org During the synthesis of bupropion and its analogs, several process-related impurities and degradation products can be formed.

The synthesis of bupropion hydrochloride can result in byproducts stemming from the starting materials, reagents, and intermediates. scirp.org For example, the bromination of m-chloropropiophenone can lead to the formation of over-brominated or isomeric byproducts that can be difficult to remove. google.com One such impurity that requires careful control is bromochloropropiophenone. scirp.org

The hydrolysis of the α-bromoketone intermediate can lead to the formation of hydroxylated impurities. For instance, 2-bromo-3'-chloropropiophenone (B15139) can hydrolyze to form 1-(3-Chlorophenyl)-2-Hydroxypropane-1-ketone, which is a known impurity. google.com

Degradation of bupropion can also occur under certain conditions. It has been found to be susceptible to degradation in alkaline pH, leading to the formation of several impurities. researchgate.net

The identification and control of these impurities are essential. Regulatory agencies require a thorough understanding of the impurity profile of a drug substance, including potentially genotoxic impurities. scirp.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the detection and quantification of these impurities. scirp.org

A summary of potential impurities and their origins is presented below:

ImpurityOrigin
BromochloropropiophenoneByproduct of bromination reaction. scirp.org
1-(3-Chlorophenyl)-2-Hydroxypropane-1-ketoneHydrolysis of 2-bromo-3'-chloropropiophenone intermediate. google.com
Alkaline Degradation ProductsDegradation of bupropion in alkaline conditions. researchgate.net

Advanced Analytical Characterization and Quantification Techniques

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatography is a cornerstone for the separation, isolation, and purity evaluation of 4-Chloro Bupropion (B1668061) Fumarate (B1241708). Different chromatographic techniques are utilized based on the specific analytical goal, from routine screening to high-resolution enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of bupropion and its analogues due to its high resolution, sensitivity, and reproducibility. epa.govmdpi.com For 4-Chloro Bupropion Fumarate, reversed-phase HPLC is typically employed, separating the compound from impurities based on its hydrophobicity.

UV Detection: The most common detection method is Ultraviolet (UV) spectroscopy. The aromatic ring and carbonyl group in the 4-Chloro Bupropion moiety act as chromophores, allowing for sensitive detection. Analyses of the related compound, bupropion, have utilized UV detection at wavelengths between 214 nm and 254 nm. epa.gov

Fluorescence Detection: For enhanced sensitivity and selectivity, especially in complex matrices, fluorescence detection can be used. mdpi.com Since 4-Chloro Bupropion is not natively fluorescent, a pre-column derivatization step is required. A common derivatizing agent is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which reacts with the secondary amine of the bupropion structure to yield a highly fluorescent product. scispace.comnih.govogu.edu.tr This derivative can then be detected with high sensitivity, with typical excitation and emission wavelengths around 458 nm and 533 nm, respectively. nih.gov This approach allows for detection limits in the low nanogram per milliliter (ng/mL) range. scispace.comnih.gov

Below is a table summarizing typical HPLC conditions used for the analysis of bupropion, which are adaptable for 4-Chloro Bupropion Fumarate.

ParameterUV Detection MethodFluorescence Detection Method
Column C18 (e.g., Aqua C18) epa.govC18 (150 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Methanol (B129727):Phosphate (B84403) Buffer (e.g., 45:55 v/v) epa.govMethanol:Water (75:25 v/v) nih.gov
Flow Rate ~1.2 mL/min nih.gov1.2 mL/min nih.gov
Detection UV at 214 nm or 254 nm epa.govFluorescence (λex=458 nm, λem=533 nm) after derivatization with NBD-Cl nih.gov
Linear Range 2.5-250 ng/mL (for bupropion) epa.gov5-500 ng/mL nih.gov

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for the analysis of bupropion-related compounds. researchgate.net Due to the relatively low volatility of 4-Chloro Bupropion Fumarate, analysis typically requires either high temperatures or derivatization to increase volatility. The free base form is more amenable to GC analysis than the fumarate salt.

A common approach involves GC coupled with a Mass Spectrometry (MS) detector (GC-MS), which provides both retention time data for quantification and mass spectra for definitive identification. swgdrug.org A sample preparation may involve dissolving the compound in a suitable organic solvent like methanol. swgdrug.org The GC oven temperature is programmed to ramp up, allowing for the separation of the analyte from any volatile impurities. swgdrug.org

Typical GC-MS parameters for the analysis of bupropion, which can be adapted for its 4-chloro analogue, are outlined below.

ParameterTypical Conditions
Column DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm swgdrug.org
Carrier Gas Helium swgdrug.org
Injector Temperature 280°C swgdrug.org
Oven Program Initial 100°C, ramp to 280°C swgdrug.org
Detector Mass Spectrometer (MS) swgdrug.org
Sample Preparation Dilution in methanol swgdrug.org

Thin-Layer Chromatography (TLC) for Screening and Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for screening and monitoring chemical reactions or for preliminary purity assessment of 4-Chloro Bupropion Fumarate. barrowneuro.orglibretexts.org The separation is performed on a plate coated with a stationary phase, typically silica (B1680970) gel. libretexts.orgnih.gov

A solution of the compound is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. libretexts.org The mobile phase, often a mixture of solvents like ethyl acetate (B1210297), methanol, and ammonium (B1175870) hydroxide, moves up the plate by capillary action, separating the components based on their differential affinity for the stationary and mobile phases. libretexts.org Visualization of the separated spots can be achieved using a UV lamp, as the aromatic ring is UV-active, or by exposing the plate to iodine vapor. barrowneuro.orgnih.gov

Chiral Chromatography for Enantiomeric Separation and Analysis

Bupropion is a chiral molecule, existing as two non-superimposable mirror images (enantiomers), (R)- and (S)-bupropion. Since enantiomers can have different pharmacological and toxicological profiles, their separation and quantification are critical. americanpharmaceuticalreview.com This principle extends to its derivatives like 4-Chloro Bupropion. Chiral chromatography, particularly chiral HPLC, is the definitive method for this purpose. nih.govresearchgate.net

Direct enantiomeric separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclofructan-based CSPs have proven effective for resolving bupropion enantiomers. nih.govresearchgate.net Baseline separation can be achieved by carefully optimizing the mobile phase composition and temperature. researchgate.net The ability to resolve the enantiomers allows for the determination of the enantiomeric purity of a sample. nih.gov

ParameterTypical Conditions for Bupropion
Technique Chiral High-Performance Liquid Chromatography (HPLC) nih.govresearchgate.net
Stationary Phase Derivatized Cyclofructan (e.g., LarihcShell CF6-RN) nih.gov or polysaccharide-based CSPs researchgate.net
Elution Mode Polar Organic Mode nih.gov
Detection UV researchgate.net
Key Interactions Hydrogen bonds, π-π interactions, dipole-dipole interactions, steric effects nih.govresearchgate.net

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of 4-Chloro Bupropion Fumarate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 4-Chloro Bupropion Fumarate. It provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule and their chemical environments. For 4-Chloro Bupropion Fumarate, the ¹H NMR spectrum would show distinct signals for the protons on the dichlorophenyl ring, the methine and methyl protons of the propanone backbone, the protons of the tert-butyl group, and the vinylic protons of the fumarate counter-ion. swgdrug.orgrsc.org The integration of these signals corresponds to the number of protons of each type, while their splitting patterns (multiplicity) reveal information about adjacent protons.

¹³C NMR: This spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 4-Chloro Bupropion Fumarate would give a distinct signal. This includes the carbons of the dichlorophenyl ring, the carbonyl carbon, the aliphatic carbons of the side chain and tert-butyl group, and the carboxyl and vinylic carbons of the fumarate. rsc.org

2D-NMR (e.g., COSY, HSQC): Two-dimensional NMR experiments are used to establish connectivity within the molecule. For instance, a COSY (Correlation Spectroscopy) experiment would show correlations between adjacent protons, helping to piece together the spin systems. rsc.org An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. These advanced techniques are crucial for confirming the precise structure of 4-Chloro Bupropion Fumarate.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for the precise determination of the molecular weight and structural elucidation of 4-Chloro Bupropion Fumarate. The molecular formula of 4-Chloro Bupropion Fumarate is C₁₇H₂₁Cl₂NO₅, corresponding to a molecular weight of approximately 390.26 g/mol . pharmaffiliates.compharmaffiliates.com The free base of the compound, 4-Chloro Bupropion, has a molecular formula of C₁₃H₁₇Cl₂NO and a molecular weight of 274.19 g/mol . pharmaffiliates.com The fumarate salt form has a molecular weight of 390.26 g/mol . synthinkchemicals.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing bupropion and its related compounds, offering high sensitivity and selectivity. ijper.orgajrconline.org In LC-MS/MS analysis, the compound is first separated by liquid chromatography and then ionized and fragmented in the mass spectrometer. For bupropion, positive electrospray ionization (ESI) is commonly used. ijper.orgajrconline.org The resulting mass spectrum reveals a characteristic fragmentation pattern that serves as a molecular fingerprint. While specific fragmentation data for 4-Chloro Bupropion Fumarate is not detailed in the provided results, the analysis of the closely related bupropion shows a parent ion [M+H]⁺ at m/z 240. researchgate.net A significant fragment at m/z 184 is often observed, resulting from the loss of a tert-butyl group (C₄H₈). researchgate.net Further fragmentation of the m/z 184 ion can lead to other characteristic product ions. researchgate.net Deuterium-labeled versions of 4-Chloro Bupropion, such as 4-Chloro bupropion-d9 fumarate, are utilized as internal standards in quantitative analyses to improve accuracy and precision. medchemexpress.eumedchemexpress.com

A detailed Structure Elucidation Report (SER) often accompanies the reference material, providing comprehensive data that supports its use in a wide array of analytical applications. veeprho.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in identifying the functional groups and characterizing the chromophoric properties of 4-Chloro Bupropion Fumarate.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, providing a unique spectrum that corresponds to the functional groups present. For a molecule like 4-Chloro Bupropion Fumarate, characteristic absorption bands would be expected for the following functional groups:

C=O (Ketone): A strong absorption band is typically observed in the range of 1680-1720 cm⁻¹. libretexts.org

N-H (Secondary Amine): A moderate absorption band can be seen around 3300-3500 cm⁻¹. chegg.com

C-N (Amine): Absorption in the 1020-1250 cm⁻¹ region.

Aromatic C-H and C=C: Aromatic rings exhibit characteristic stretching vibrations above 3000 cm⁻¹ and in-ring stretching vibrations at 1400-1600 cm⁻¹. libretexts.org

C-Cl (Chloroalkane): The carbon-chlorine bond typically shows a stretching vibration in the range of 550-850 cm⁻¹. libretexts.org

Fumarate Moiety: The fumarate salt will exhibit characteristic peaks for the carboxylic acid groups, including a broad O-H stretch and a C=O stretch. researchgate.net

Application as a Certified Reference Material and Analytical Standard

4-Chloro Bupropion Fumarate is utilized as a certified reference material (CRM) and an analytical standard in pharmaceutical research and quality control. synthinkchemicals.comlgcstandards.com As a CRM, it provides a benchmark for highly accurate and reliable data analysis, ensuring the quality and consistency of analytical measurements. lgcstandards.com It plays a critical role in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) filings with regulatory bodies like the FDA. veeprho.comsynthinkchemicals.com

Its applications include:

Quality Control (QC): Used to assess the quality of commercial bupropion products. synthinkchemicals.com

Analytical Studies: Employed in the development and validation of analytical methods for bupropion and its impurities. synthinkchemicals.com

Stability Studies: Used to monitor the stability of bupropion drug products over their shelf-life. nih.gov

Impurity Profiling: Serves as a reference for identifying and quantifying impurities in bupropion formulations. synthinkchemicals.com

Deuterium-labeled 4-Chloro Bupropion Fumarate is also available as an analytical standard, particularly for use as an internal standard in quantitative mass spectrometry-based assays. medchemexpress.eumedchemexpress.com

Method Validation Parameters and Performance Characteristics in Analytical Research

The validation of analytical methods is crucial to ensure they are reliable, reproducible, and fit for their intended purpose. For 4-Chloro Bupropion Fumarate, method validation would encompass several key parameters as outlined by international guidelines.

Selectivity and Specificity Studies

Selectivity and specificity are essential to demonstrate that the analytical method can accurately measure the analyte of interest without interference from other components in the sample matrix, such as impurities, degradation products, or other excipients. ijper.org In the context of HPLC methods for bupropion and its related compounds, specificity is confirmed by showing that the peaks for these compounds are well-resolved from each other and from any potential interfering peaks from the sample matrix. turkjps.org Techniques like LC-MS/MS offer inherent high selectivity due to the use of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte. ijper.org

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method.

LOD: The lowest concentration of an analyte that can be reliably detected by the method.

LOQ: The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.

For the analysis of bupropion in various matrices, different methods have reported varying LOD and LOQ values. For instance, one HPLC method for bupropion reported an LOD of 0.15 µg/mL and an LOQ of 2.91 µg/mL. turkjps.org Another highly sensitive method for determining bupropion in plasma and urine reported an LOD of 0.24 ng/mL and an LOQ of 0.72 ng/mL. nih.govresearchgate.net For an LC-MS/MS method, the lower limit of quantification (LLOQ) for bupropion was found to be approximately 1.75 ng/mL. ijper.org

Precision, Accuracy, and Robustness Assessments

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). For bupropion analysis, intra-day and inter-day precision studies are conducted, with acceptance criteria often set at an RSD of not more than 2%. turkjps.org

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a known amount of the standard into a sample matrix. For bupropion, recovery values are typically expected to be within a certain percentage of the nominal value, for example, between 97% and 103%. turkjps.org

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, this could involve varying parameters such as mobile phase composition, pH, flow rate, and column temperature. turkjps.orgresearchgate.net

Linearity and Calibration Range Establishment

The establishment of linearity is a critical parameter in the validation of analytical methods for the quantification of 4-Chloro Bupropion Fumarate. This process verifies that the analytical procedure yields results that are directly proportional to the concentration of the analyte within a specified range. The relationship between the concentration and the instrumental response is typically evaluated by linear regression analysis, with the correlation coefficient (r) or coefficient of determination (r²) serving as a key indicator of linearity. A value close to 1.000 indicates a strong linear relationship.

Research findings demonstrate the establishment of linearity for the active moiety, bupropion, across various analytical techniques and concentration ranges, confirming the suitability of these methods for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for the analysis of bupropion. Linearity is consistently demonstrated over various concentration ranges.

In one study using an RP-HPLC method with UV detection, a linear relationship was established over a concentration range of 15-90 µg/mL. scispace.com The method's linearity was confirmed by a high coefficient of determination (r² = 0.9994). scispace.com

Concentration (µg/mL)Mean Peak Area
15Data Not Provided
30Data Not Provided
45Data Not Provided
60Data Not Provided
75Data Not Provided
90Data Not Provided

Table 1: Linearity Data for Bupropion HCl by RP-HPLC. The method demonstrated a linear response in the range of 15-90 µg/mL with a correlation coefficient (r²) of 0.9994. scispace.com

Another HPLC-UV method validation for bupropion in a fixed-dose combination tablet showed excellent linearity across six concentration levels, from 17.5 µg/mL to 105.0 µg/mL. turkjps.org The correlation coefficient was determined to be 0.999, indicating a strong linear relationship between peak area and concentration. turkjps.org

Linearity Level (%)Concentration (µg/mL)Peak Area
2517.5233642
5035.0477356
7552.5715373
10070.0946633
12587.51178712
150105.01413042

Table 2: Linearity of Bupropion by HPLC-UV. The analysis over six concentration points yielded a correlation coefficient of 0.999. turkjps.org

A novel chaotropic chromatography method also established excellent linearity for bupropion over a concentration range of 200–600 µg/mL. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, LC-MS/MS methods have been validated. One such method for the simultaneous quantification of bupropion and its metabolites in human plasma demonstrated linearity over a concentration range of 1.75 to 500 ng/mL. ijper.org This wide range allows for accurate measurement from low to high concentrations of the drug in biological samples.

Spectrophotometric and Other Chromatographic Methods

Simpler analytical techniques have also been validated for bupropion quantification. An Area Under Curve (AUC) UV-spectrophotometric method was developed and found to be linear in the concentration range of 10 to 50 µg/mL, with a correlation coefficient of 0.998. jetir.org

Concentration (µg/mL)Area Under Curve (AUC)
10Data Not Provided
20Data Not Provided
30Data Not Provided
40Data Not Provided
50Data Not Provided

Table 3: Linearity Data for Bupropion by UV-Spectrophotometry. A linear relationship was confirmed between the concentration and the area under the curve in the 10-50 µg/mL range. jetir.org

Furthermore, a thin-layer chromatographic (TLC) method showed a good linear relationship between peak area and the amount of bupropion hydrochloride in the range of 200-1000 ng per band. researchgate.net For analyses requiring derivatization, an HPLC method with fluorescence detection was linear over the concentration ranges of 5–500 ng/mL in plasma and 10–500 ng/mL in urine. scispace.comnih.gov

Structure Activity Relationship Sar Studies of Bupropion Analogs

Impact of Halogenation (Specifically 4-Chloro Substitution) on Molecular Conformation and Electronic Properties

The introduction of a halogen, such as chlorine, onto the phenyl ring of bupropion (B1668061) significantly influences the molecule's electronic properties and conformation. The 4-chloro substitution, in particular, creates 4-Chloro Bupropion, a compound with a distinct electron-withdrawing effect on the aromatic ring. This alteration can modify the molecule's interaction with its biological targets.

The position of the chloro-substituent on the phenyl ring is a critical determinant of pharmacological activity. Bupropion itself features a meta-chloro substituent. nih.gov The addition of a second chlorine atom at the 4-position, resulting in a 3,4-dichloro substitution pattern, further alters the electronic landscape of the phenyl ring. This modification can impact how the molecule docks into the binding pockets of transporters and receptors. While specific conformational studies on 4-Chloro Bupropion Fumarate (B1241708) are not extensively detailed in the provided results, the principles of medicinal chemistry suggest that the size and electronegativity of the chlorine atoms influence the molecule's preferred spatial arrangement, which in turn affects its binding affinity and selectivity.

Investigation of Binding Affinities to Monoamine Transporters (Dopamine, Norepinephrine) in In Vitro Systems

Bupropion and its analogs are known for their inhibitory activity at the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.govdrugbank.com In vitro studies using rat brain synaptosomes have been employed to determine the potency of these compounds as uptake inhibitors. nih.gov

Research on bupropion analogs has shown that modifications to the phenyl ring and the amine group can significantly alter binding affinities. For instance, a study on deconstructed bupropion analogs revealed that while bupropion is a potent inhibitor of DAT, its potency at NET is about 10-fold lower. nih.gov The introduction of a 4-chloro substituent, creating a 3,4-dichlorophenyl analog, has been shown to increase the potency for both DAT and NET inhibition compared to the parent compound, bupropion. barrowneuro.org One such analog with this 3,4-dichloro substitution was found to be 41- and 7.5-fold more potent in inhibiting dopamine and norepinephrine uptake, respectively, than bupropion. barrowneuro.org

Interactive Table: In Vitro Monoamine Transporter Inhibition Data for Bupropion and Analogs

Compound DAT IC₅₀ (nM) NET IC₅₀ (nM) SERT IC₅₀ (nM)
Bupropion (1) 305 3715 >10000

Data sourced from in vitro studies on rat brain synaptosomes. nih.govbarrowneuro.org

Assessment of Interaction with Nicotinic Acetylcholine (B1216132) Receptor Subtypes (e.g., α3β4, α4β2) in Preclinical Models*

Bupropion is recognized as a noncompetitive antagonist of several nicotinic acetylcholine receptor (nAChR) subtypes, an action believed to contribute to its effectiveness as a smoking cessation aid. smartscitech.comwikipedia.orgnih.gov The interaction of bupropion and its analogs with various nAChR subtypes, including α3β4 and α4β2, has been a focus of preclinical research.

Studies have demonstrated that bupropion inhibits a range of nAChR subtypes. smartscitech.comconicet.gov.ar The 4-chloro substitution in bupropion analogs has been investigated to understand its impact on nAChR antagonism. Research has shown that analogs with a 3,4-dichloro substitution can exhibit potent inhibition of the α3β4* nAChR subtype. barrowneuro.org For example, one such analog demonstrated a 3-fold greater potency as an α3β4*-nAChR antagonist compared to bupropion. barrowneuro.org This highlights the importance of the halogenation pattern on the phenyl ring for modulating activity at nicotinic receptors. The active metabolite of bupropion, hydroxybupropion (B195616), is noted to be a more potent non-competitive antagonist of α4β2 receptors. psychopharmacologyinstitute.com

Interactive Table: Nicotinic Acetylcholine Receptor Antagonism

Compound α3β4* nAChR IC₅₀ (µM) α4β2 nAChR IC₅₀ (µM)
Bupropion (2a) ~2.0 (estimated) 9.8

Data sourced from preclinical models. barrowneuro.org

Comparative Analysis of Receptor Selectivity and Potency with Parent Bupropion and Other Analogs

The development of bupropion analogs aims to enhance potency and selectivity for specific targets. The 4-chloro substitution, as part of a 3,4-dichloro configuration, has been shown to produce compounds with a more potent profile for DAT and NET inhibition compared to bupropion. barrowneuro.org

For instance, the 3,4-dichloro analog (2x) not only showed significantly higher potency at DAT and NET but also maintained potent antagonism at the α3β4*-nAChR. barrowneuro.org This suggests a favorable profile for indications where both catecholamine reuptake inhibition and nicotinic receptor antagonism are desired. The selectivity for DAT and NET over the serotonin (B10506) transporter (SERT) is a hallmark of bupropion and its analogs, with most showing negligible activity at SERT. nih.govdrugbank.com This selective action is thought to contribute to its unique clinical profile. nih.gov

Preclinical Metabolic Investigations and Biotransformation Pathways

Identification of Metabolic Pathways and Enzyme Systems Involved in Biotransformation

The biotransformation of 4-Chloro Bupropion (B1668061) is a complex process involving multiple enzyme systems, primarily the Cytochrome P450 (CYP) family and various reductases. These enzymes are responsible for the oxidative and reductive metabolic pathways that lead to the formation of several metabolites.

Cytochrome P450 (CYP) Isoform Contributions (e.g., CYP2B6, CYP2C19)

The Cytochrome P450 system, particularly isoforms CYP2B6 and CYP2C19, plays a significant role in the oxidative metabolism of bupropion and its analogs.

Other CYP isoforms, such as CYP3A4, CYP1A2, and CYP2E1, have been shown to metabolize bupropion at high concentrations in vitro, but their contribution at clinically relevant concentrations is considered minor. researchgate.netresearchgate.net

Reductase and Other Enzymatic Activities in Xenobiotic Metabolism

Besides oxidative metabolism by CYPs, the reduction of the ketone group of bupropion is a major metabolic pathway, leading to the formation of the diastereomeric amino alcohols, threohydrobupropion and erythrohydrobupropion. ricardinis.ptumich.edu This reductive pathway is catalyzed by carbonyl reductases. researchgate.netumich.edu

Specifically, 11β-hydroxysteroid dehydrogenase-1 (11β-HSD-1), a microsomal enzyme, and aldo-keto reductases (AKRs) in the cytosol are key players. ricardinis.pt In the liver, 11β-HSD-1 is primarily responsible for the formation of threohydrobupropion. ricardinis.ptnih.gov In the intestine, cytosolic aldo-keto reductase 7 (AKR7) has been identified as a contributor to threohydrobupropion formation. ricardinis.ptnih.gov The formation of erythrohydrobupropion is also catalyzed by 11β-HSD-1, with a smaller contribution from the AKR family. ricardinis.pt

Stereoselective Metabolism and Diastereomer Formation in Preclinical Biological Matrices

Bupropion is a chiral molecule, and its metabolism is highly stereoselective. nih.govricardinis.pt This stereoselectivity is evident in the formation of its major metabolites.

The hydroxylation of bupropion by CYP2B6 is stereoselective, with a higher rate of metabolism for the (S)-enantiomer compared to the (R)-enantiomer in both recombinant CYP2B6 and human liver microsomes. nih.gov This leads to the formation of (S,S)-hydroxybupropion and (R,R)-hydroxybupropion. nih.gov

The reduction of the keto group also proceeds stereoselectively, resulting in the formation of diastereomeric amino alcohols: threohydrobupropion and erythrohydrobupropion. ricardinis.pt These metabolites themselves contain two chiral centers, leading to the potential for four stereoisomers. ricardinis.pt In humans, the plasma concentrations of R,R-hydroxybupropion are significantly higher than those of S,S-hydroxybupropion. ricardinis.pt

Furthermore, these primary metabolites can undergo subsequent metabolism, such as aromatic hydroxylation to form threo/erythro-4'-hydroxy-hydrobupropion, adding another layer of complexity to the stereoselective disposition of the compound. ricardinis.pt Glucuronidation of the bupropion metabolites is also a stereoselective process, with different UDP-glucuronosyltransferase (UGT) enzymes showing preferences for specific stereoisomers. nih.gov For example, UGT2B7 catalyzes the stereoselective formation of glucuronides of hydroxybupropion (B195616) and certain hydrobupropion isomers. nih.gov

Kinetic Analysis of Metabolic Transformations (e.g., Intrinsic Clearance)

Kinetic analysis of the metabolic pathways of bupropion provides quantitative insights into its clearance. Intrinsic clearance (CLint), a measure of the intrinsic metabolic capacity of an enzyme or tissue, is a key parameter.

Kinetic studies in human liver microsomes have reported Km values for hydroxybupropion formation ranging from 87 to 198 µM and Vmax values from 85 to 254 pmol/min per milligram. nih.gov For threohydrobupropion formation in liver microsomes, the Km is approximately 186 µM and the Vmax is around 98 pmol/min per milligram. nih.gov These data highlight that the liver has a comparable capacity to form both hydroxybupropion and threohydrobupropion. nih.govnih.gov

The fraction of bupropion metabolized (fm) via different pathways has also been estimated. The fm,CYP2B6 was predicted to be 21%, and the fm,CYP2C19 was 6% for racemic bupropion. nih.gov Threohydrobupropion formation is predicted to be the most significant clearance pathway for both R- and S-bupropion. nih.gov

Investigation of Metabolic Stability in Biological Systems

In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are employed to predict in vivo clearance. mdpi.comresearchgate.net The rate of disappearance of the parent compound over time in these systems provides an estimate of its intrinsic clearance and metabolic half-life. researchgate.net For bupropion, its rapid metabolism in these in vitro systems is consistent with its known extensive in vivo biotransformation. mdpi.com The development of prodrugs of bupropion has been explored as a strategy to potentially enhance its metabolic stability and modify its pharmacokinetic profile. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling Approaches

In Silico Analysis of Molecular Structure and Conformation

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. In silico analysis allows for the detailed exploration of a molecule's conformational landscape and electronic distribution.

Crystallographic studies of bupropion (B1668061) hydrochloride have confirmed that the solid-state structure corresponds well with the computationally predicted global minimum energy conformation. acs.orgnih.govacs.org Different polymorphic forms of bupropion salts can exhibit distinct molecular conformations, highlighting the molecule's conformational flexibility. researchgate.netnih.gov

Table 1: Predicted Torsional Angles for the Global Minimum Conformation of Bupropion (Note: This data is for the parent compound, bupropion, and is expected to be similar for 4-Chloro Bupropion.)

Torsional AngleDescriptionPredicted Value (degrees)
τ1 (O=C-C-N)Orientation of the aminoketone side chain~ -30°
τ2 (C-C-N-C)Orientation of the tert-butyl group relative to the propanone backbone~ 180°
τ3 (C-C(phenyl)-C=O)Orientation of the phenyl ring relative to the carbonyl group~ 45°

This table is interactive. You can sort the columns by clicking on the headers.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which are critical for its reactivity and interaction with biological targets. Studies on bupropion using DFT at the B3LYP/6-31G(d) level of theory have been conducted to determine its optimized geometry and electronic parameters. bas.bg For bupropion, the total energy in the gaseous phase has been calculated to be -687692 kcal/mol, with a Gibbs free energy of -687731 kcal/mol. bas.bg

The introduction of a chlorine atom at the 4-position of the phenyl ring in 4-Chloro Bupropion would significantly influence its electronic properties. Chlorine is an electron-withdrawing group, which would alter the electron density distribution across the aromatic ring and potentially affect the molecule's dipole moment and chemical potential. The calculated dipole moment for bupropion is 1.2152 D. nanochemres.org The addition of the chloro group is expected to modify this value.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also informative. For bupropion, these have been reported as -6.03 eV and -2.03 eV, respectively. nanochemres.org The HOMO-LUMO gap is an indicator of chemical reactivity and stability. These quantum chemical parameters are essential for building robust QSAR models.

Table 2: Calculated Electronic Properties of Bupropion (Note: These values are for the parent compound, bupropion. The presence of a 4-chloro substituent would alter these properties.)

PropertyValueUnit
Total Energy (Gas Phase)-687692kcal/mol
Gibbs Free Energy (Gas Phase)-687731kcal/mol
Dipole Moment1.2152Debye
HOMO Energy-6.03eV
LUMO Energy-2.03eV
HOMO-LUMO Gap4.00eV

This table is interactive. You can sort the columns by clicking on the headers.

Conformational Analysis and Energy Minimization

Molecular Docking and Dynamics Simulations with Target Receptors and Enzymes

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as 4-Chloro Bupropion, binds to its target protein and the stability of the resulting complex.

Bupropion is known to be a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.orgdrugbank.com Its therapeutic effect is believed to be mediated by its interaction with the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). Molecular docking studies have been performed to elucidate the binding of bupropion to homology models of these transporters. jst.go.jp The three-dimensional structure of the preferred conformer of bupropion is consistent with pharmacophore models for dopamine reuptake blockers. acs.orgnih.govacs.org

For 4-Chloro Bupropion, it is anticipated that it will also bind to the central binding pocket of NET and DAT. The protonated amine is expected to form a crucial ionic interaction with a conserved aspartate residue in the transporter (Asp79 in DAT, Asp75 in NET). The aromatic ring, now substituted with a chlorine atom, will likely engage in hydrophobic and van der Waals interactions with surrounding nonpolar amino acid residues such as alanine, isoleucine, and phenylalanine within the transporter's active site. jst.go.jp The 4-chloro substituent may provide additional halogen bonding opportunities, potentially enhancing binding affinity. Molecular dynamics simulations can further refine the docked pose and provide insights into the stability of the ligand-protein complex over time.

Bupropion is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme CYP2B6, to form hydroxybupropion (B195616). researchgate.netuconn.edu Computational analyses have been performed to understand the selective metabolism of bupropion by CYP2B6. researchgate.netuconn.edu Docking simulations of bupropion into the active site of various CYP isoforms have shown that in some enzymes, like CYP2C9, bupropion does not bind close enough to the heme iron for metabolism to occur. researchgate.netuconn.edu In contrast, in the CYP2B6 active site, bupropion is positioned favorably for hydroxylation. Key amino acid residues in the CYP2B6 active site that interact with bupropion include Phe297, Glu301, Thr302, and Val367. nih.govplos.org

For 4-Chloro Bupropion, it is highly probable that it will also be a substrate for CYP2B6. The presence of the 4-chloro substituent on the phenyl ring is unlikely to prevent its entry into the active site. Docking studies would be necessary to predict the precise orientation of 4-Chloro Bupropion within the CYP2B6 active site and to estimate the binding energy. The electronic effect of the chlorine atom might influence the regioselectivity of metabolism. Molecular dynamics simulations would be valuable in assessing the stability of the enzyme-substrate complex and the accessibility of different sites on the molecule to the reactive heme center. tandfonline.com

Prediction of Binding Modes and Interaction Energies with Monoamine Transporters

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A field-based QSAR study has been conducted on aminoketone derivatives, including bupropion, to profile their structural determinants as NET and DAT reuptake inhibitors. nih.gov

For a series of compounds including 4-Chloro Bupropion, a QSAR model could be developed to predict their inhibitory potency against monoamine transporters. This would involve calculating a range of molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters. The electronic properties derived from quantum chemical calculations, such as HOMO/LUMO energies and atomic charges, would be particularly important. The model would then be built by correlating these descriptors with experimentally determined biological activities (e.g., IC50 values). A statistically robust QSAR model could then be used to predict the activity of new, unsynthesized derivatives and to identify the key structural features that contribute to high affinity for NET and DAT. The development of such models would be invaluable in guiding the design of novel aminoketone derivatives with improved therapeutic profiles. nih.gov

Ligand-Based and Structure-Based Drug Design Principles Applied to Analogs

The development of analogs of bupropion, including chlorinated derivatives, has been significantly influenced by both ligand-based and structure-based drug design principles. These strategies aim to optimize the pharmacological profile of a lead compound by modifying its chemical structure.

Ligand-Based Drug Design (LBDD)

In the absence of a high-resolution crystal structure of the target protein, LBDD methodologies are employed. These approaches rely on the analysis of a set of molecules known to interact with the target to derive a pharmacophore model. This model defines the essential structural features required for biological activity.

For bupropion analogs, LBDD studies have been crucial in elucidating the structure-activity relationships (SAR) for their interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.gov Research has shown that bupropion is an α-aminophenone that acts as an uptake inhibitor at DAT and NET. nih.govresearchgate.net In contrast, the structurally related compound cathinone (B1664624) is a substrate-type releasing agent. nih.govresearchgate.net This distinction highlights the subtle structural modifications that can dramatically alter the mechanism of action.

Studies on "deconstructed" analogs of bupropion, where specific structural elements are systematically removed or altered, have provided valuable insights. nih.govresearchgate.net For instance, the removal of the chloro substituent or the ketone group, or modifications to the N-tert-butyl group, have been investigated to understand their contribution to transporter inhibition. nih.gov These studies help in building a comprehensive SAR model for this class of compounds.

A series of bupropion analogs were synthesized and evaluated for their ability to inhibit the uptake of dopamine, norepinephrine, and serotonin (B10506). nih.govacs.org The findings from these studies contribute to the pharmacophore model for DAT and NET inhibitors. For example, the introduction of different substituents on the phenyl ring and modifications of the amine substituent have been systematically explored to identify analogs with improved potency and selectivity. nih.govacs.org

Structure-Based Drug Design (SBDD)

When the three-dimensional structure of the target protein is available, SBDD can be a powerful tool for designing new ligands. Molecular docking simulations are a key component of SBDD, allowing for the prediction of the binding mode and affinity of a ligand within the target's binding site.

In the context of bupropion and its analogs, molecular docking studies have been performed to understand their interaction with models of the human dopamine and norepinephrine transporters. conicet.gov.arnih.gov These simulations help to identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand. For example, docking studies have helped to rationalize the observed binding affinities of various bupropion analogs by providing a structural basis for their interactions. conicet.gov.arnih.gov

Furthermore, photoreactive analogs of bupropion have been designed and used in photoaffinity labeling studies to map the bupropion binding pockets within monoamine transporters and nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov These experimental approaches, guided by computational modeling, provide valuable data for refining the binding site models and designing new analogs with enhanced specificity. nih.govnih.gov The insights gained from how bupropion and its analogs bind to their targets can inform the design of new compounds with potentially improved therapeutic properties. researchgate.net

The following tables present research findings on the in vitro activity of various bupropion analogs, which is fundamental for applying ligand-based and structure-based drug design principles.

Inhibition of [³H]DA Uptake by Bupropion and its Analogs at the Human Dopamine Transporter (hDAT)
CompoundIC₅₀ (nM)
Bupropion (2a)520
2r29
2m31
2x31
2n42
Inhibition of [³H]NE Uptake by Bupropion and its Analogs at the Human Norepinephrine Transporter (hNET)
CompoundIC₅₀ (nM)
Bupropion (2a)1100
2r100
2m140
2x180
2n130

Data for the tables is sourced from a study on bupropion analogues as potential pharmacotherapies for smoking cessation. nih.gov The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the radiolabeled dopamine ([³H]DA) or norepinephrine ([³H]NE) uptake.

Role As a Chemical Impurity and Degradant in Pharmaceutical Quality Control

Significance of 4-Chloro Bupropion (B1668061) Fumarate (B1241708) as a Process-Related Impurity or Degradation Product of Bupropion

4-Chloro Bupropion Fumarate is identified as a significant impurity associated with the drug substance Bupropion. pharmaffiliates.comsynthinkchemicals.compharmaffiliates.com It is chemically known as 1-(3,4-Dichlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone (2E)-2-butenedioate. synthinkchemicals.com This compound is classified as a process-related impurity, which suggests it can be formed during the synthesis of Bupropion. synthinkchemicals.com The presence of such impurities is a critical concern in pharmaceutical manufacturing as they can potentially affect the drug's efficacy. daicelpharmastandards.com

Furthermore, Bupropion is known to be susceptible to degradation under various stress conditions, particularly alkaline hydrolysis. omicsonline.orgcore.ac.ukresearchgate.net Forced degradation studies, which are conducted under conditions more severe than accelerated stability studies, are essential to identify potential degradation products. nih.govturkjps.org While specific studies detailing the formation of 4-Chloro Bupropion Fumarate as a degradant are not as prevalent in the reviewed literature as its role as a process impurity, the potential for its formation from related chlorinated precursors under certain conditions cannot be dismissed. The study of degradation pathways is crucial for establishing the stability of the drug. omicsonline.org

Analytical Strategies for Monitoring and Controlling Impurity Levels in Chemical Synthesis and Formulations

The control of impurities is a fundamental aspect of pharmaceutical quality control, involving rigorous testing at various stages, from the raw materials to the final drug product. daicelpharmastandards.comsynzeal.com For monitoring and controlling the levels of 4-Chloro Bupropion Fumarate and other related substances in Bupropion, a variety of sophisticated analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC) is the most prominently cited method for the analysis of Bupropion and its impurities. researchgate.netpnrjournal.comhumanjournals.com Reversed-phase HPLC (RP-HPLC) methods are particularly common, utilizing columns such as C18 and mobile phases typically consisting of a buffer (e.g., ammonium (B1175870) dihydrogen phosphate (B84403) or ortho-phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.nethumanjournals.comresearchgate.net Detection is often carried out using an ultraviolet (UV) detector. pnrjournal.comhumanjournals.com

Some advanced HPLC methods have been developed for enhanced separation and sensitivity. For instance, a chaotropic chromatography method has been developed using an analytical quality-by-design (AQbD) approach for the simultaneous determination of Bupropion and five of its impurities. nih.gov This method employs a chaotropic salt in the mobile phase to improve the separation of basic compounds like Bupropion and its related impurities. nih.gov Another approach involves pre-column derivatization with a reagent like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) followed by fluorescence detection, which offers high sensitivity. scispace.comnih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the identification and quantification of impurities, even at trace levels. omicsonline.orgnih.govijper.org These techniques provide structural information about the impurities, which is crucial for their characterization. omicsonline.org

The following table summarizes some of the analytical methods used for the determination of Bupropion and its impurities:

Table 1: Analytical Methods for Bupropion and its Impurities
Analytical Technique Method Details Application
RP-HPLC C18 column, mobile phase of 1.2% w/v ammonium dihydrogen phosphate (pH 4.5) and acetonitrile (80:20, v/v), UV detection at 210 nm. researchgate.netresearchgate.net Separation of Bupropion from alkaline degradates and related impurities. researchgate.netresearchgate.net
RP-HPLC Inertsil-ODS C18 column, mobile phase of methanol and phosphate buffer (80:20% v/v), UV detection at 252 nm. humanjournals.com Simultaneous estimation of Bupropion and Zonisamide. humanjournals.com
Chaotropic Chromatography (HPLC) Utilizes a chaotropic salt (e.g., potassium hexafluorophosphate) in the mobile phase. nih.gov Simultaneous determination of Bupropion and its five impurities. nih.gov
HPLC with Fluorescence Detection Pre-column derivatization with NBD-Cl, C18 column, mobile phase of methanol-water (75:25, v/v). scispace.comnih.gov Determination of Bupropion in pharmaceutical preparations and biological fluids. scispace.comnih.gov
LC-MS-TOF and MSn Isocratic separation on a C18 column with a mobile phase of ammonium formate, methanol, and acetonitrile. omicsonline.org Identification and characterization of stress degradation products of Bupropion. omicsonline.org

Research on Stability-Indicating Methods for Bupropion and its Chlorinated Analogs

Stability-indicating methods are analytical procedures that can accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities, degradants, and placebo components. The development and validation of such methods are mandated by regulatory guidelines like the International Council for Harmonisation (ICH). nih.govturkjps.orgscispace.com

Extensive research has been conducted to develop stability-indicating HPLC methods for Bupropion. omicsonline.orgresearchgate.netpnrjournal.com These methods are validated for various parameters, including specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness. researchgate.netresearchgate.net Forced degradation studies are a key part of this validation, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. omicsonline.orgnih.govturkjps.org

One study reported the development of four stability-indicating methods for Bupropion hydrochloride, including an isocratic RP-HPLC method and three spectrophotometric methods. researchgate.net The HPLC method successfully separated Bupropion from its alkaline degradates and the related impurity, 3-chlorobenzoic acid. researchgate.netresearchgate.net Another study focused on the identification of stress degradation products of Bupropion using LC-PDA, LC-MS-TOF, and MSn techniques, highlighting the drug's instability in alkaline conditions. omicsonline.org

The development of these methods is crucial for the quality control of Bupropion in bulk powders and pharmaceutical formulations, ensuring that the analytical procedure is suitable for its intended use. synzeal.comresearchgate.net

Regulatory and Pharmacopoeial Considerations for Impurity Specifications in Research Materials

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and Health Canada, along with pharmacopoeias such as the United States Pharmacopeia (USP), establish standards and limits for impurities in drug substances and products. researchgate.netnih.govcanada.cafda.gov The ICH provides guidelines on impurities in new drug substances and products, which are widely adopted by regulatory agencies. researchgate.net

For Bupropion, the USP lists several related substances in its monographs for the drug and its extended-release tablets. researchgate.netresearchgate.netnih.gov The control of these impurities, including chlorinated analogs, is a critical regulatory requirement. daicelpharmastandards.com

In recent years, there has been a significant focus on nitrosamine (B1359907) impurities in pharmaceuticals. canada.ca While 4-Chloro Bupropion Fumarate is not a nitrosamine, this regulatory attention underscores the importance of controlling all types of impurities. Health Canada, for instance, maintains a list of established acceptable intake (AI) limits for various nitrosamine impurities. canada.ca The FDA also provides guidance on recommended AI limits for nitrosamine drug substance-related impurities (NDSRIs). fda.gov

The availability of certified reference standards for impurities like 4-Chloro Bupropion Fumarate is essential for the accurate validation of analytical methods and for routine quality control testing. pharmaffiliates.comsynthinkchemicals.combiosynth.comlgcstandards.com These standards are used for identification, purity assessment, and as calibrators in quantitative analysis. biosynth.com

The following table lists some of the compound names mentioned in this article.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing 4-Chloro Bupropion Fumarate, and how do pharmacopeial standards ensure reproducibility?

  • Methodological Answer : Utilize pharmacopeial protocols such as thin-layer chromatography (TLC) for purity assessment, as outlined in USP monographs for related compounds like Bupropion Hydrochloride. For example, dissolve the compound in chloroform, prepare sample and standard solutions, and develop plates using a chloroform-2-propanol (9:1) solvent system . Quantify impurities by comparing spot intensities under UV light. USP standards (e.g., Bisoprolol Fumarate Tablets) provide validated frameworks for method validation, ensuring consistency across studies .

Q. How should researchers document synthetic routes for 4-Chloro Bupropion Fumarate to align with medicinal chemistry best practices?

  • Methodological Answer : Follow IUPAC naming conventions and report detailed reaction conditions (e.g., solvents, catalysts, temperatures). Include spectroscopic data (NMR, IR, MS) for structural verification, as emphasized in medicinal chemistry guidelines . Optimize yields by systematically varying parameters (e.g., reaction time, stoichiometry) and using design-of-experiment (DoE) approaches. For analogs like 4-Chloro Bupropion-d9 Fumarate, isotopic labeling protocols should specify deuterium sources and purification steps .

Q. What quality control (QC) protocols are critical for ensuring batch-to-batch consistency in 4-Chloro Bupropion Fumarate synthesis?

  • Methodological Answer : Implement orthogonal analytical techniques such as HPLC-UV and mass spectrometry. Compare retention times and spectral profiles against certified reference materials. For impurity profiling, use high-resolution MS to identify degradation products. Reference USP guidelines for related fumarate salts, which mandate limits for unidentified impurities (e.g., ≤0.1% w/w) .

Advanced Research Questions

Q. How can stable isotope-labeled analogs (e.g., 4-Chloro Bupropion-d9 Fumarate) improve pharmacokinetic and metabolic studies?

  • Methodological Answer : Isotopic labeling enables precise tracking of drug distribution and metabolism via LC-MS/MS. For example, administer 4-Chloro Bupropion-d9 Fumarate alongside the unlabeled compound in animal models. Use deuterium as an internal standard to correct for matrix effects in biofluids. This approach enhances sensitivity in quantifying low-abundance metabolites and reduces inter-sample variability .

Q. What computational strategies validate the structural integrity of 4-Chloro Bupropion Fumarate, and how do they address discrepancies in experimental data?

  • Methodological Answer : Perform in silico substructure searches using SMILES strings (e.g., "C(=O)(C(Cl)C1=CC=CC=C1)") to cross-verify structural databases . Use density functional theory (DFT) to predict NMR chemical shifts and compare them with experimental data. Resolve contradictions (e.g., unexpected resonance signals) by analyzing tautomeric forms or solvent effects. Tools like Chemotion ELN support FAIR data management for reproducibility .

Q. What experimental designs are optimal for studying 4-Chloro Bupropion Fumarate’s stability under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40°C/75% RH for 6 months). Monitor degradation via UPLC-PDA and identify byproducts using HRMS. Apply the Arrhenius equation to extrapolate shelf-life predictions. For hygroscopic fumarate salts, include dynamic vapor sorption (DVS) assays to assess moisture uptake .

Q. How can researchers resolve conflicting data on 4-Chloro Bupropion Fumarate’s receptor binding affinity in neuropharmacological studies?

  • Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) across labs. Use radiolabeled ligands (e.g., [³H]-4-Chloro Bupropion) for competitive binding assays to minimize variability. Perform meta-analyses of published IC₅₀ values, accounting for differences in cell lines (e.g., HEK-293 vs. CHO-K1) and receptor isoforms. Reference guidelines for reporting bioactivity data, including negative controls and statistical methods .

Methodological Resources

  • Data Repositories : Use Chemotion and RADAR4Chem for sharing spectral data and synthetic protocols .
  • Structural Validation : Cross-reference NIST Chemistry WebBook entries for physicochemical properties (e.g., solubility, melting points) .
  • Ethical Reporting : Adhere to ICMJE standards for detailing chemical sources, purity, and safety protocols in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.